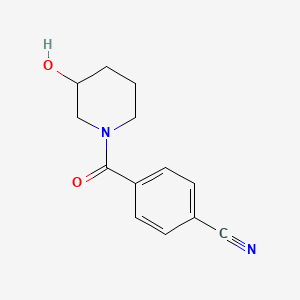![molecular formula C12H12ClN3O B1490554 2-[(2-氯嘧啶-4-基)氨基]-2-苯乙醇 CAS No. 1482228-67-0](/img/structure/B1490554.png)
2-[(2-氯嘧啶-4-基)氨基]-2-苯乙醇
描述
The compound “2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol” is a synthetic compound that has gained significant attention in scientific research and industry due to its diverse biological properties and potential applications. It is a type of intermediate compound widely used in the fields of pesticides, dyes, and medicine .
Molecular Structure Analysis
The molecular formula of “2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol” is C12H12ClN3O, and its molecular weight is 249.69 g/mol. The structure of related compounds, such as 2-Amino-4-chloropyrimidine, has been analyzed .Chemical Reactions Analysis
The compound “2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .科学研究应用
以下是针对“2-[(2-氯嘧啶-4-基)氨基]-2-苯乙醇”进行的全面分析,重点关注其在科学研究中的独特应用:
有机合成与药物
作为底物,2-氨基-4-氯嘧啶(一种相关化合物)用于钯催化的氰化过程。它作为有机合成、药物、农用化学品和染料领域的重要的原料和中间体 .
药理活性化合物合成
该化合物已被用于合成方法中,用于创建药理活性装饰的六元环,这些环是许多药物中常见的结构 .
药物测试
像 2-[(2-氯嘧啶-4-基)氨基]乙酸这样的衍生物可以购买用于药物测试,表明它们在药物开发和质量控制过程中的相关性 .
抗癌药物开发
越来越多的研究集中在利用该化合物的衍生物开发新的抗癌药物。研究探索了各种衍生物的抗癌潜力,突出了该化合物在药物化学中的重要性 .
作用机制
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have a wide range of pharmacological applications .
Mode of Action
Pyrimidine derivatives are known to interact with various targets, leading to a multitude of biological activities .
Biochemical Pathways
Pyrimidine derivatives are known to modulate a variety of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It is known that synthetic methodologies have been applied to pyrimidine derivatives to improve their druglikeness and adme-tox properties .
Result of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, suggesting a multitude of potential effects .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of drugs .
生化分析
Biochemical Properties
2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with several enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these enzymes often involves binding to the active site, leading to either inhibition or activation of the enzyme’s function. For instance, it has been observed to inhibit certain tyrosine kinases, thereby affecting downstream signaling pathways .
Cellular Effects
The effects of 2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, for example, this compound has been shown to induce apoptosis by disrupting the epidermal growth factor receptor (EGFR) signaling pathway . Additionally, it affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, 2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to either inhibition or activation. This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the expression levels of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time when exposed to light or high temperatures . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular signaling pathways and gene expression, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and clearance from the body . The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Additionally, the compound can affect metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes.
Transport and Distribution
The transport and distribution of 2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to specific proteins that facilitate its distribution to different cellular compartments. The compound’s localization and accumulation within tissues can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-[(2-Chloropyrimidin-4-yl)amino]-2-phenylethan-1-ol is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or mitochondria, affecting cellular metabolism and signaling pathways.
属性
IUPAC Name |
2-[(2-chloropyrimidin-4-yl)amino]-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O/c13-12-14-7-6-11(16-12)15-10(8-17)9-4-2-1-3-5-9/h1-7,10,17H,8H2,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJZDDJAWQSCBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



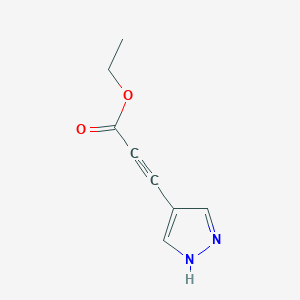
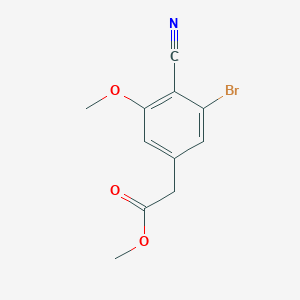

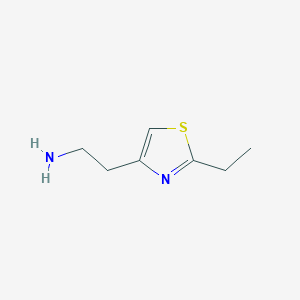
![2-[4-(Aminomethyl)piperidin-1-yl]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1490475.png)

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]acetic acid](/img/structure/B1490481.png)
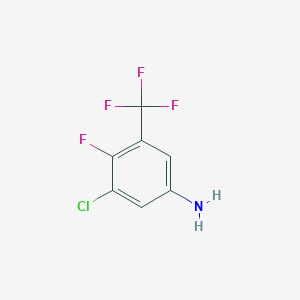
amine](/img/structure/B1490486.png)

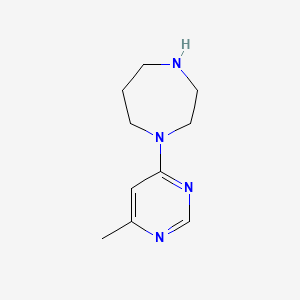
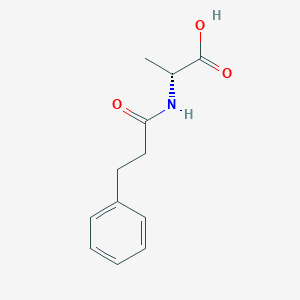
amine](/img/structure/B1490492.png)
